molecular formula C9H9F2NO2 B13645719 Methyl 4-amino-2,5-difluorophenylacetate

Methyl 4-amino-2,5-difluorophenylacetate

Cat. No.: B13645719
M. Wt: 201.17 g/mol
InChI Key: VNRPGXYJRZNBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2,5-difluorophenylacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a methyl ester group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,5-difluorophenylacetate typically involves the esterification of 4-amino-2,5-difluorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions and reducing agents used.

    Substitution: The aromatic ring in this compound is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 4-amino-2,5-difluorophenylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,5-difluorophenylacetate is largely dependent on its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Methyl 4-amino-2,5-difluorophenylacetate can be compared with other similar compounds, such as:

    Methyl 4-amino-2,5-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.

    Methyl 4-amino-2,5-dibromophenylacetate: Bromine atoms impart different electronic and steric effects compared to fluorine, affecting the compound’s properties.

    Methyl 4-amino-2,5-dimethylphenylacetate: Methyl groups instead of fluorine, resulting in altered hydrophobicity and reactivity.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 2-(4-amino-2,5-difluorophenyl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3,12H2,1H3

InChI Key

VNRPGXYJRZNBLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.